N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide is a fascinating organic compound with a unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common route starts with the synthesis of the furan-2-carbonyl precursor, followed by its coupling with 1,2,3,4-tetrahydroquinoline under appropriate catalytic conditions. Subsequent reactions introduce the nitrobenzenesulfonamide group, often utilizing sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial synthesis of this compound may leverage optimized reaction conditions, such as increased temperature and pressure or the use of continuous flow reactors, to enhance yield and reduce production time. These methods ensure scalability and cost-efficiency, essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide undergoes a range of chemical reactions, including:
Oxidation: The furan and tetrahydroquinoline moieties are susceptible to oxidation, which can lead to the formation of hydroxy or keto derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride for electrophilic substitutions.
Major Products
The primary products of these reactions include hydroxylated, aminated, or substituted derivatives, which can be further utilized for subsequent synthetic applications or biological testing.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide serves as a versatile intermediate in the synthesis of complex organic molecules. Its multiple functional groups make it a valuable scaffold for developing novel compounds.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. The nitrobenzenesulfonamide moiety is particularly useful for studying enzyme interactions due to its ability to act as an inhibitor.
Medicine
Medically, derivatives of this compound are explored for their therapeutic potential. The structure allows for the design of analogs that could serve as drugs for treating various conditions, such as infections or cancer.
Industry
Industrially, this compound may be used in the manufacture of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound's mechanism of action is largely dictated by its functional groups. The nitrobenzenesulfonamide group can interact with biological targets, such as enzymes, by forming covalent bonds or through hydrogen bonding. The furan and tetrahydroquinoline moieties contribute to its binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, providing a balance of reactivity and stability. Similar compounds include:
N-(1-(benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide: Differing in the aromatic ring structure.
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: Variation in the substituent on the benzene ring.
These comparisons highlight the uniqueness of the compound and its potential advantages in specific scientific applications.
Biological Activity
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a furan-2-carbonyl group and a sulfonamide functionality. Its structural complexity contributes to its unique biological properties. The molecular formula is C19H18N4O5S, with a molecular weight of approximately 398.44 g/mol. The presence of the nitro group enhances its electronic properties, potentially influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains. For instance, sulfonamides are known to interfere with the folate synthesis pathway in bacteria, which is essential for their growth and reproduction.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. The tetrahydroquinoline structure has been associated with antitumor activity in various contexts. In vitro assays have demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
The proposed mechanism of action involves the inhibition of key enzymes involved in metabolic pathways critical for cell division and survival. For example, sulfonamides often act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial proliferation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Moiety : This can be achieved through cyclization reactions involving aniline derivatives and aldehydes.
- Synthesis of the Furan Ring : The furan ring can be synthesized via methods such as the Paal-Knorr synthesis.
- Coupling Reactions : The final step generally involves coupling the furan and tetrahydroquinoline components with the sulfonamide group through nucleophilic substitution reactions.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antimicrobial efficacy against pathogenic bacteria. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Potential
In another investigation reported in Cancer Letters, researchers explored the cytotoxic effects of tetrahydroquinoline derivatives on human cancer cell lines. The study found that these compounds could induce apoptosis through the activation of caspase pathways, suggesting potential therapeutic applications in oncology .
Applications in Medicinal Chemistry
This compound has several promising applications:
- Drug Development : Its unique structural features make it a candidate for developing new antimicrobial and anticancer agents.
- Biological Studies : It can be utilized to study molecular interactions between small molecules and biological macromolecules.
- Materials Science : Due to its electronic properties, it may find applications in organic electronics and photonics.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(19-4-2-12-29-19)22-11-1-3-14-5-6-15(13-18(14)22)21-30(27,28)17-9-7-16(8-10-17)23(25)26/h2,4-10,12-13,21H,1,3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTYABRTGKCSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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